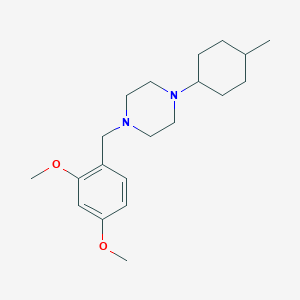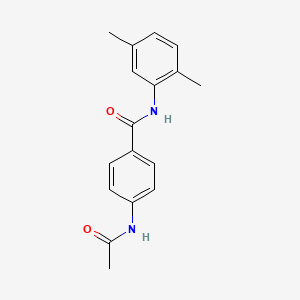
4-chloro-N-(2-hydroxyphenyl)benzenesulfonamide
Vue d'ensemble
Description
4-chloro-N-(2-hydroxyphenyl)benzenesulfonamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been extensively studied for its potential applications in various fields of research.
Mécanisme D'action
The exact mechanism of action of 4-chloro-N-(2-hydroxyphenyl)benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption.
Biochemical and Physiological Effects:
4-chloro-N-(2-hydroxyphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose tolerance. It has also been shown to have an effect on bone metabolism and to have potential use in the treatment of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-(2-hydroxyphenyl)benzenesulfonamide in lab experiments is its high potency and selectivity. It is also relatively easy to synthesize and purify. However, one of the limitations is the potential for off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 4-chloro-N-(2-hydroxyphenyl)benzenesulfonamide. One possible direction is to further investigate its potential as an anticancer agent and to explore its mechanism of action in cancer cells. Another possible direction is to investigate its potential as a treatment for other diseases such as diabetes and obesity. Additionally, further studies are needed to investigate its potential use in bone metabolism and to explore its potential as a treatment for osteoporosis.
Conclusion:
In conclusion, 4-chloro-N-(2-hydroxyphenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in various fields of research. It has been shown to have various biochemical and physiological effects and has potential use as an anticancer agent, anti-inflammatory agent, and as a potential treatment for diabetes and obesity. While there are limitations to its use in lab experiments, there are several future directions for research on this compound.
Applications De Recherche Scientifique
4-chloro-N-(2-hydroxyphenyl)benzenesulfonamide has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as an anticancer agent, anti-inflammatory agent, and as a potential treatment for diabetes and obesity.
Propriétés
IUPAC Name |
4-chloro-N-(2-hydroxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c13-9-5-7-10(8-6-9)18(16,17)14-11-3-1-2-4-12(11)15/h1-8,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNJRYLWJOXNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-hydroxyphenyl)benzenesulfonamide | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(dimethylamino)vinyl]-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5799875.png)

![2,3-dihydroxypropanal [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5799910.png)

![2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B5799923.png)

![5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5799932.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5799946.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5799950.png)
![N',N''-[1,4-dioxane-2,3-diylbis(oxy-4,1-phenylene-1-ethyl-1-ylidene)]dinicotinohydrazide](/img/structure/B5799963.png)

![1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5799967.png)
![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)
